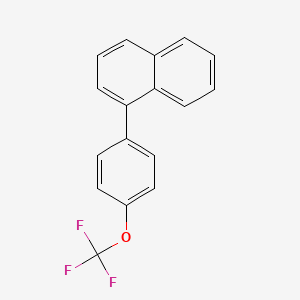

1-(4-(Trifluoromethoxy)phenyl)naphthalene

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H11F3O |

|---|---|

Molecular Weight |

288.26 g/mol |

IUPAC Name |

1-[4-(trifluoromethoxy)phenyl]naphthalene |

InChI |

InChI=1S/C17H11F3O/c18-17(19,20)21-14-10-8-13(9-11-14)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H |

InChI Key |

BVSOMDTUGIFODK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=CC=C(C=C3)OC(F)(F)F |

Origin of Product |

United States |

Advanced Spectroscopic Characterization Techniques for Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional techniques, the precise structure of "1-(4-(Trifluoromethoxy)phenyl)naphthalene" can be pieced together.

The ¹H NMR spectrum of "this compound" in deuterated chloroform (B151607) (CDCl₃) displays a series of multiplets in the aromatic region, corresponding to the protons of the naphthalene (B1677914) and phenyl rings. The naphthalene protons typically appear as a complex set of signals. The protons on the phenyl ring also give rise to distinct signals.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum will show distinct signals for each unique carbon atom in "this compound". The carbon attached to the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. The chemical shifts of the carbon atoms in the naphthalene and phenyl rings are influenced by their electronic environment. rsc.orgrsc.orgorganicchemistrydata.orgspectrabase.comchemicalbook.comnih.govresearchgate.net The presence of the electron-withdrawing trifluoromethoxy group will cause a downfield shift for the carbon atoms of the phenyl ring to which it is attached.

Table 1: Representative ¹H NMR and ¹³C NMR Data for Naphthalene and Related Aryl Compounds

| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| Naphthalene | CDCl₃ | 7.46 (m, 4H), 7.85 (m, 4H) | 125.9, 127.7, 133.4 |

| 1-Phenylnaphthalene (B165152) | CDCl₃ | 7.35-7.45 (m, 5H), 7.77-7.88 (m, 7H) | Not explicitly detailed in provided search results. |

Note: This table provides general chemical shift ranges for the parent naphthalene structure. Specific shifts for "this compound" would require experimental data for that exact compound.

To definitively assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. youtube.commdpi.comcolumbia.edulibretexts.orgyoutube.comsdsu.edu

HSQC (or HMQC): This experiment correlates directly bonded proton and carbon atoms. columbia.edulibretexts.orgyoutube.com It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal in the one-dimensional spectra.

HMBC: This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. youtube.comcolumbia.edulibretexts.org This is crucial for establishing the connectivity between different parts of the molecule, for instance, confirming the bond between the phenyl and naphthalene rings by observing a correlation between the protons on one ring and the carbons on the other.

Computational methods, specifically Density Functional Theory (DFT) with Gauge-Including Atomic Orbital (GIAO) calculations, are powerful tools for predicting NMR chemical shifts. rsc.orggaussian.comresearchgate.netresearchgate.net By creating a theoretical model of "this compound", its ¹H and ¹³C NMR spectra can be calculated. These theoretical spectra can then be compared with the experimental data to confirm the structural assignment. The GIAO method is known to provide accurate chemical shift predictions for various nuclei. gaussian.comresearchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule. The FT-IR spectrum of "this compound" will exhibit characteristic absorption bands corresponding to specific functional groups. nasa.govnist.govnih.govresearchgate.netastrochem.org

Key expected vibrational bands include:

C-H stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. researchgate.net

C=C stretching: Aromatic ring C=C stretching vibrations give rise to several bands in the 1600-1450 cm⁻¹ region.

C-F stretching: The strong C-F stretching vibrations of the trifluoromethoxy group are expected in the region of 1300-1100 cm⁻¹.

C-O stretching: The C-O stretching of the trifluoromethoxy group will also be present.

The precise positions and intensities of these bands provide a fingerprint of the molecule, confirming the presence of the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. researchgate.netresearchgate.netnih.gov Aromatic compounds like "this compound" exhibit characteristic absorption bands in the UV region due to π → π* transitions. The extended conjugation of the naphthalene ring system, coupled with the phenyl substituent, will influence the position and intensity of these absorption maxima (λ_max). The solvent used can also affect the spectrum.

Table 2: Representative UV-Vis Absorption Data for Naphthalene Derivatives

| Compound | Solvent | λ_max (nm) |

| Naphthalene Derivatives | CH₂Cl₂ | Varies depending on substitution |

Note: This table indicates that the absorption maxima for naphthalene derivatives are dependent on the specific substituents. Specific data for "this compound" would be required for a precise value.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Geometry Determination

Single-Crystal X-ray Diffraction (SC-XRD) is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.govacs.orgacs.orgcarleton.edunih.govresearchgate.net By growing a suitable single crystal of "this compound" and analyzing its diffraction pattern, the precise bond lengths, bond angles, and torsional angles can be determined. This technique would provide unequivocal proof of the connectivity and conformation of the molecule, including the dihedral angle between the phenyl and naphthalene rings.

Computational Chemistry Investigations and Molecular Modeling

Density Functional Theory (DFT) Applications in Geometric and Electronic Structure Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. samipubco.com It is a common approach for optimizing molecular structures and predicting a wide range of properties. nih.govresearchgate.net

Optimized Molecular Geometries and Conformational Preferences

A primary application of DFT is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. This calculation finds the lowest energy conformation by calculating forces on the atoms and adjusting their positions until a stationary point on the potential energy surface is reached.

For 1-(4-(trifluoromethoxy)phenyl)naphthalene, a key geometric parameter would be the dihedral angle between the naphthalene (B1677914) and the phenyl rings. Studies on the related molecule, 1-phenylnaphthalene (B165152), have shown this angle to be approximately 58±4 degrees. researchgate.net This twist arises from the steric hindrance between the hydrogen atoms on the two rings. DFT calculations would provide precise values for all bond lengths, bond angles, and dihedral angles of this compound.

Table 1: Hypothetical Data Table for Optimized Geometric Parameters of this compound

| Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) |

| Naphthalene-Phenyl Dihedral Angle | Data not available |

| C-O Bond Length (Trifluoromethoxy) | Data not available |

| C-F Bond Length (Trifluoromethoxy) | Data not available |

| Inter-ring C-C Bond Length | Data not available |

Vibrational Frequency Calculations and Spectroscopic Data Correlation

After geometry optimization, DFT can be used to calculate the harmonic vibrational frequencies of a molecule. q-chem.com These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, rocking) and can be directly correlated with experimental infrared (IR) and Raman spectra. nih.govnih.gov This correlation helps in assigning the peaks observed in experimental spectra to specific molecular motions.

For naphthalene and its derivatives, characteristic vibrations include C-H stretching modes typically found between 3000-3100 cm⁻¹, and various in-plane and out-of-plane bending modes at lower frequencies. nih.gov Calculations on the target molecule would also identify unique frequencies associated with the trifluoromethoxy group.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com These orbitals are key to understanding chemical reactivity and electronic properties. libretexts.org

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.comlibretexts.org The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity.

In a molecule like this compound, the HOMO is expected to be distributed across the π-system of the naphthalene and phenyl rings. The LUMO would likely also be located on these aromatic systems. The electron-withdrawing trifluoromethoxy group would influence the energy levels of these orbitals. The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap. wikipedia.org This gap is a crucial indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. wikipedia.org For instance, DFT calculations on naphthalene have determined its HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com

Table 2: Hypothetical FMO Data for this compound

| Parameter | Predicted Value (eV) |

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Relationship between FMOs and Reactivity Descriptors (e.g., Fukui Functions)

Global reactivity descriptors, derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and softness, can be calculated to quantify the molecule's reactivity. Local reactivity, indicating which atoms in the molecule are more susceptible to electrophilic or nucleophilic attack, can be determined using Fukui functions. These functions analyze the change in electron density at a specific site upon the addition or removal of an electron, thereby identifying the most reactive centers within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is a valuable tool for predicting reactivity towards charged species. The map uses a color scale to show different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate or near-zero potential.

For this compound, the MEP map would likely show negative potential (red/yellow) over the electron-rich π-systems of the naphthalene and phenyl rings. The highly electronegative fluorine and oxygen atoms of the trifluoromethoxy group would create a region of strong negative potential, while the hydrogen atoms would correspond to areas of positive potential (blue).

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials, which exhibit a nonlinear response to an applied optical field, are of significant interest for applications in photonics and optoelectronics. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of organic molecules. These calculations typically focus on determining the electric dipole moment (μ), the linear polarizability (α), and the first and second hyperpolarizabilities (β and γ, respectively). Molecules with large hyperpolarizability values are considered promising candidates for NLO materials. The prediction of such properties for this compound would involve calculating these parameters to assess its potential for NLO applications.

Despite the established computational methods for predicting NLO properties, a detailed theoretical investigation focusing on the NLO response of this compound has not been found in the surveyed scientific literature. Such a study would provide valuable insights into its potential as a functional optical material.

Natural Bond Orbital (NBO) Analysis and Atomic Charge Distribution

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, conjugative interactions, and bond properties within a molecule. It provides a localized picture of the electron density, describing it in terms of lone pairs and bonds. NBO analysis can elucidate the stabilization energies associated with electron delocalization from a filled (donor) NBO to an empty (acceptor) NBO. This information is crucial for understanding intramolecular charge transfer (ICT) phenomena, which can significantly influence a molecule's reactivity and optical properties. Furthermore, NBO analysis provides a detailed distribution of atomic charges, offering insights into the electrostatic potential of the molecule.

A specific NBO analysis for this compound, which would detail its specific donor-acceptor interactions and atomic charge distribution, is not available in the current body of scientific literature.

Theoretical Studies of Intermolecular Electron Transfer Properties

Intermolecular electron transfer is a fundamental process in many chemical and biological systems. Theoretical studies, often employing DFT and time-dependent DFT (TD-DFT), can be used to investigate the kinetics and thermodynamics of electron transfer between a molecule and another chemical species. For this compound, such studies would involve calculating parameters like reorganization energies and electronic coupling elements to predict the efficiency of electron transfer in various contexts. These theoretical insights are critical for designing materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

No specific theoretical studies on the intermolecular electron transfer properties of this compound were identified during the literature review.

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, locating transition states, and calculating activation energies, theoretical chemists can predict the most likely pathways for a given reaction. For a molecule like this compound, computational studies could be employed to understand its synthesis, potential degradation pathways, or its reactivity with other molecules. Such studies provide a molecular-level understanding that can guide the optimization of reaction conditions and the design of new synthetic routes.

There are currently no published computational studies that specifically elucidate the reaction pathways involving this compound.

Molecular Docking Simulations for Ligand-Macromolecule Interaction Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding mode of a ligand to a protein's active site. If this compound were to be investigated for potential biological activity, molecular docking simulations would be a crucial first step. These simulations would predict its binding affinity and interaction modes with various biological macromolecules, such as enzymes or receptors, providing a rationale for its potential therapeutic effects.

A search of the scientific literature did not reveal any molecular docking studies performed with this compound as the ligand.

Molecular Interactions and Supramolecular Assembly

Non-Covalent Interactions in Substituted Phenylnaphthalene Systems

Non-covalent interactions are the primary drivers of supramolecular self-assembly. While individually weak, their collective effect determines the crystal packing, morphology, and electronic properties of molecular solids. For substituted phenylnaphthalenes, a combination of hydrogen bonding, hydrophobic effects, and aromatic stacking dictates the final structure.

While 1-(4-(trifluoromethoxy)phenyl)naphthalene lacks classic hydrogen bond donors like hydroxyl (-OH) or amine (-NH) groups, it can participate in weaker, non-conventional hydrogen bonding. youtube.com The fluorine atoms of the trifluoromethoxy group, possessing high electronegativity, can act as hydrogen bond acceptors for suitably acidic C-H donors on adjacent molecules. This type of weak N−H···F hydrogen bond has been characterized in other complex heterocyclic systems, demonstrating the plausibility of fluorine's involvement in such networks. nih.gov

Hydrophobic and van der Waals interactions are fundamental to the packing of aromatic molecules. The large, nonpolar surfaces of the naphthalene (B1677914) and phenyl rings in this compound drive the exclusion of solvent molecules in condensed phases and contribute significantly to the cohesive energy of the solid state. These non-directional forces promote close packing of the molecular units.

Aromatic stacking, or π-π interaction, is a key organizing force in many conjugated systems, arising from the interaction between the quadrupole moments of aromatic rings. rsc.orgnih.gov These interactions are crucial for stabilizing organized structures and facilitating charge transport. nih.govaps.org In phenylnaphthalene systems, both the naphthalene and phenyl rings can engage in π-stacking. The geometry of this stacking can vary, with common arrangements being face-to-face or, more commonly, a displaced "slip-stacked" geometry to minimize repulsive interactions. rsc.org

The strength of π-stacking is highly dependent on the nature of the aromatic system. Studies comparing different aromatic groups have shown that stacking ability generally increases with the size and surface area of the aromatic core. nih.govnih.gov The presence of substituents can modulate these interactions significantly. The electron-withdrawing trifluoromethoxy group on the phenyl ring alters its electrostatic potential, which can influence the preferred stacking geometry and interaction energy with neighboring aromatic rings. researchgate.net

| Aromatic System | Relative Stacking Ability | Reference |

|---|---|---|

| Benzene | Low | nih.gov |

| Adenine (natural DNA base) | Medium | nih.gov |

| Naphthalene | High | nih.gov |

| Pyrene | Very High | nih.gov |

Intermolecular Electron Transfer and Charge Transport Phenomena in Organic Materials

The performance of organic electronic devices relies on the efficient movement of charge carriers (electrons or holes) between molecules. This process, known as charge transport, is intrinsically linked to the intermolecular electronic coupling and the energy required to move a charge from one molecule to its neighbor. rsc.org In materials like substituted phenylnaphthalenes, charge transport can occur through different regimes, including hopping and band-like transport, with the dominant mechanism often depending on temperature and the degree of molecular order. aps.org

The key parameters governing charge transport are the reorganization energy (the energy associated with geometric relaxation upon charge transfer) and the transfer integral (a measure of electronic coupling between adjacent molecules). nih.gov A low reorganization energy and a high transfer integral are desirable for efficient charge transport. The molecular structure plays a direct role; for example, rigid molecular cores tend to have lower reorganization energies. nih.gov

In donor-acceptor systems, charge can be transferred through space between molecular fragments, a phenomenon known as through-space charge transfer (TSCT), which can be mediated by the specific orientation and proximity of the donor and acceptor groups. st-andrews.ac.uk While this compound is not a classic donor-acceptor molecule, the principles of charge transfer between its constituent aromatic rings are relevant. Gas-phase studies on naphthalene-spacer-acceptor systems have shown that intramolecular electron transfer can be extremely rapid, occurring on timescales of less than 2 nanoseconds when thermodynamically favorable. epa.gov The efficiency of charge transport is highly anisotropic in molecular crystals, strongly depending on the direction of transport relative to the crystal axes and the specific vibrational modes of the molecules. aps.orgarxiv.org

| Compound Architecture | Dominant Carrier Type | Reported Mobility (cm²/(V·s)) | Reference |

|---|---|---|---|

| Sulfur-heterocycle substituted Phenanthrene (D'-D-D') | Hole (p-channel) | up to 0.85 | nih.gov |

| Naphthalimide-substituted Phenanthrene (A-D-A) | Electron (n-channel) | up to 0.78 | nih.gov |

| Naphthalene Crystal (Hole transport) | Hole (p-channel) | ~1.3 (calculated at 300K) | aps.org |

Influence of Molecular Architecture on Supramolecular Packing and Thin-Film Morphology

The transition from the properties of a single molecule to a functional material is bridged by supramolecular assembly and the resulting solid-state morphology. The molecular architecture of this compound—specifically the non-coplanar arrangement of the phenyl and naphthalene rings—is expected to have a profound influence on its packing. The dihedral angle between the two rings prevents a simple, co-planar stacking arrangement, likely leading to more complex, herringbone, or other three-dimensional packing motifs. In related 1,4-bis(phenyl)naphthalene systems, the phenyl rings are significantly twisted out of the plane of the naphthalene core. nih.gov

This inherent molecular shape influences the morphology of thin films, which are crucial for device applications. The method of film deposition (e.g., spin-coating, vacuum thermal evaporation) and the processing conditions can lead to different morphologies, ranging from amorphous (disordered) to polycrystalline. scirp.orgrsc.orgrsc.org The morphology, in turn, dictates the material's properties. For instance, amorphous films often have lower charge mobility than highly crystalline films due to the presence of traps and a lack of long-range order. scirp.org The presence of bulky or awkwardly shaped substituents, like the trifluoromethoxy group, can frustrate crystallization and favor the formation of amorphous films. However, the same intermolecular forces discussed previously (weak hydrogen bonds, π-stacking) will still direct local ordering within the film, influencing domain sizes and grain boundaries, which are critical for charge transport across the material. rsc.org Studies on other substituted aromatic systems have shown that molecular design can be used to control the self-assembly process, leading to structures ranging from soluble aggregates to well-defined nanofibers. nih.gov

Structure Reactivity and Structure Property Relationships Excluding Biological Activity

Electronic Effects of the Trifluoromethoxy Group on Aryl Systems Reactivity and Electronic Structure

The trifluoromethoxy (-OCF3) group is a powerful modulator of electronic properties in aromatic systems. Its influence stems from a combination of strong inductive effects and unique conformational preferences.

The high electronegativity of the three fluorine atoms creates a strong electron-withdrawing inductive effect, which significantly alters the electronic distribution of the attached phenyl ring. mdpi.comnih.gov This effect makes the trifluoromethoxy group one of the most lipophilic substituents used in medicinal chemistry and materials science, with a Hansch π parameter of +1.04. mdpi.com

This pronounced electron-withdrawing nature impacts the reactivity of the aryl system. For instance, in nucleophilic aromatic substitution reactions, the -OCF3 group would activate the ring towards attack. Conversely, it deactivates the ring towards electrophilic substitution. The group's properties are often compared to halogens, leading to its designation as a "super-halogen" or "pseudo-halogen". beilstein-journals.org

Table 1: Comparison of Electronic and Physical Properties of Related Substituents

| Substituent | Hansch π Parameter | Electronic Effect | Typical Conformation (relative to aryl plane) |

| -OCF₃ | +1.04 mdpi.com | Strong inductive withdrawal, weak resonance nih.gov | Orthogonal nih.govnih.gov |

| -CF₃ | +0.88 nih.gov | Strong inductive withdrawal nih.gov | N/A |

| -OCH₃ | -0.02 nih.gov | Inductive withdrawal, strong resonance donation | Planar |

| -Cl | +0.71 | Inductive withdrawal, weak resonance donation | N/A |

Regioselectivity and Stereoselectivity in the Synthesis of 1-(4-(Trifluoromethoxy)phenyl)naphthalene Analogs

The synthesis of this compound and its analogs, which are biaryl compounds, often involves cross-coupling reactions. The regioselectivity (where the bond forms) and stereoselectivity (the spatial arrangement of the atoms) of these reactions are critical for obtaining the desired isomer.

In cross-coupling reactions like the Suzuki or Negishi reaction, the regioselectivity is typically controlled by the position of the leaving group (e.g., a halogen or boronic acid) on each coupling partner. For the synthesis of the title compound, this would involve a 1-substituted naphthalene (B1677914) and a 4-trifluoromethoxyphenyl derivative.

A significant challenge in the synthesis of substituted biaryls is controlling atropisomerism—axial chirality that arises from hindered rotation around the single bond connecting the two aryl rings. nih.gov If the substituents ortho to the biaryl axis are sufficiently bulky, rotation is restricted, leading to stable, non-interconverting stereoisomers. The synthesis of a single atropisomer is known as atroposelective synthesis. nih.gov

Methods for achieving atroposelectivity include:

Chiral Catalysis: Using transition metal catalysts (e.g., nickel or palladium) with chiral ligands can favor the formation of one enantiomer over the other. acs.org For example, nickel-catalyzed reactions using chiral PYBOX ligands have shown high enantioselectivity in the de novo synthesis of axially chiral biaryls. acs.org

Substrate Control: Introducing a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the coupling reaction.

Dynamic Kinetic Resolution: A racemic but configurationally labile biaryl can be converted into a single enantiomer using a chiral catalyst.

For analogs of this compound, introducing bulky groups at the 2-position of the naphthalene or the 3- and 5-positions of the phenyl ring could induce axial chirality. The synthesis would then require atroposelective methods to control the stereochemistry. The electronic nature of the -OCF3 group can also influence reaction outcomes, as electron-deficient aryl halides are often more reactive in certain cross-coupling protocols. acs.orgnih.gov

Influence of Substituent Position on Chemical Properties and Reactivity

The position of additional substituents on either the naphthalene or the phenyl ring of this compound can profoundly affect its properties. The naphthalene ring system is known to be more sensitive to substituent effects than benzene. nih.govresearchgate.netmdpi.com

Studies on trifluoromethyl-substituted naphthalenes have shown that the presence of the -CF3 group significantly increases the sensitivity of the molecule's electronic properties to changes caused by another substituent. nih.govresearchgate.netmdpi.com This sensitivity is measured by the Substituent Effect Stabilization Energy (SESE). The effect is additive; the more -CF3 groups are attached, the more sensitive the probe becomes. nih.govresearchgate.net

Applying these principles to this compound:

Substitution on the Naphthalene Ring: The position of a new substituent on the naphthalene ring relative to the phenyl group will determine the nature of the electronic interaction. For example, a substituent at the 4- or 5-position would have a para-type relationship, allowing for strong resonance and field effects. A substituent at the 2- or 7-position would have a meta-type relationship, where inductive effects would dominate.

Substitution on the Phenyl Ring: Adding a substituent to the phenyl ring ortho to the biaryl linkage (positions 3 or 5) would primarily introduce steric effects, potentially restricting bond rotation and inducing axial chirality. A substituent meta to the linkage (positions 2 or 6) would have a more direct electronic interaction with the -OCF3 group.

The electronic character of the substituents significantly influences excited state properties. For substituted naphthalenes, the lifetimes of higher triplet excited states (Tn) correlate with the Hammett sigma constant of the substituent, indicating that electron-donating or electron-withdrawing properties directly impact photochemical behavior. nih.gov

Table 2: Predicted Impact of Substituent Position on Properties of a Disubstituted Naphthalene System

| Substitution Pattern (X = new substituent, Y = probe) | Relationship Type | Dominant Electronic Effect Transmitted | Predicted Sensitivity to Substituent X |

| 4-X, 1-Y-Naphthalene | para-type | Resonance and Inductive | High |

| 7-X, 2-Y-Naphthalene | para-type | Resonance and Inductive | High |

| 3-X, 1-Y-Naphthalene | meta-type | Inductive | Moderate |

| 6-X, 2-Y-Naphthalene | meta-type | Inductive | Moderate |

| 8-X, 1-Y-Naphthalene | peri-type | Through-space/Steric and Electronic | Complex/High |

Relationship between Molecular Structure and Optical Properties

The optical properties of biaryl compounds like this compound, including UV-Vis absorption and fluorescence emission, are governed by their electronic structure and molecular conformation.

The introduction of substituents onto an aromatic core generally leads to shifts in the absorption and emission spectra. For naphthalene derivatives, substitution can cause a bathochromic (red) shift, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net This is a result of extending the π-conjugated system.

The key structural features influencing the optical properties of this compound are:

Dihedral Angle: The angle between the naphthalene and phenyl rings is crucial. A more planar conformation allows for greater π-conjugation, leading to a red-shift in absorption and emission. Steric hindrance from substituents near the biaryl linkage would increase the dihedral angle, reduce conjugation, and cause a hypsochromic (blue) shift.

Intramolecular Charge Transfer (ICT): The presence of the electron-withdrawing -OCF3 group on the phenyl ring connected to the electron-rich naphthalene system creates a donor-acceptor-type structure. Upon photoexcitation, this can lead to an ICT state, which often results in a large Stokes shift (separation between absorption and emission maxima) and emission that is sensitive to solvent polarity. mdpi.com

Solid-State Packing: In the solid state, intermolecular interactions such as π-π stacking can significantly alter optical properties compared to in solution. These interactions can lead to the formation of excimers (excited-state dimers), which typically exhibit broad, red-shifted, and featureless emission. nih.gov Changes in the molecular arrangement due to different crystal packing can lead to different solid-state emission colors and quantum yields. mdpi.com

Table 3: General Structure-Optical Property Trends for Biaryl Systems

| Structural Feature | Effect on Conjugation | Expected Impact on Absorption/Emission |

| Increased Planarity (smaller dihedral angle) | Increases | Red-shift (longer wavelength) |

| Increased Steric Hindrance at linkage | Decreases | Blue-shift (shorter wavelength) |

| Strong Donor-Acceptor Character | Enables ICT | Large Stokes shift, solvent-dependent emission |

| Strong π-π Stacking (in solid state) | Alters electronic coupling | Potential for excimer emission (broad, red-shifted) |

Design Principles for Modulating Charge Mobility in Related Organic Semiconductors

Organic semiconductors are the active materials in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). tue.nltum.deresearchgate.net Charge mobility (how quickly electrons or holes move through the material) is a critical performance metric. frontiersin.org For materials related to this compound, several design principles can be applied to modulate charge mobility.

Energy Level Tuning: The trifluoromethoxy group, being strongly electron-withdrawing, lowers the energy of the LUMO. acs.org A low LUMO level is essential for stable n-type (electron) transport, as it facilitates electron injection from the electrode and enhances stability against oxidation in air. Further functionalization with electron-withdrawing groups can continue to lower the LUMO for improved n-type behavior.

Control of Molecular Packing: Charge transport in organic semiconductors occurs via charge hopping between adjacent molecules. The efficiency of this process is highly dependent on the distance between molecules and their relative orientation (intermolecular electronic coupling). nih.gov

High Crystallinity: A well-ordered, crystalline structure generally leads to higher charge mobility than an amorphous one because it provides regular pathways for charge transport. rsc.org

π-Stacking: Promoting close π-π stacking between the aromatic cores of the molecules is a key strategy to enhance electronic coupling and, therefore, charge mobility.

Minimizing Energetic Disorder: Variations in the local environment of each molecule in the solid state create a distribution of energy levels (energetic disorder). A large degree of disorder can trap charge carriers, reducing mobility. frontiersin.org Using rigid molecular backbones and designing molecules that pack uniformly can help minimize this disorder.

Side-Chain Engineering: While the conjugated core determines the fundamental electronic properties, side chains can be used to control solubility for solution-processing and to fine-tune the solid-state packing. rsc.orgrsc.org For example, bulky but flexible side chains can be used to ensure good processability without completely disrupting the crucial π-π stacking of the cores.

Reducing Electron-Phonon Coupling: The interaction between charge carriers and atomic vibrations (phonons) can localize the charge, which is detrimental to high mobility. escholarship.orgrsc.org Designing rigid molecules that are less prone to low-frequency vibrations upon gaining a charge can lead to improved transport characteristics.

For a semiconductor based on a 1-phenylnaphthalene (B165152) core, strategic placement of the -OCF3 group and other substituents can be used to create materials with tailored properties. For instance, placing trifluoromethoxy groups at positions that encourage specific packing motifs while maintaining a low LUMO could lead to high-performance n-type organic semiconductors. acs.org

Research on Derivatives and Analogs of 1 4 Trifluoromethoxy Phenyl Naphthalene

Trifluoromethoxyphenyl-Substituted Naphthalene (B1677914) Diimides (NDIs)

Naphthalene diimides (NDIs) are a class of organic compounds known for their exceptional thermal and photochemical stability, which makes them attractive for various industrial applications. beilstein-journals.org Their structure, featuring a naphthalene core with two imide groups, allows for extensive chemical modification. beilstein-journals.org The synthesis of asymmetrically substituted NDIs can be achieved through a two-step process starting from 1,4,5,8-naphthalenetetracarboxylic dianhydride. beilstein-journals.org

While direct research on trifluoromethoxyphenyl-substituted NDIs is not extensively documented in the reviewed literature, the properties of such compounds can be inferred from studies on related structures. The trifluoromethoxy group (OCF3) is recognized as a moderately electron-withdrawing moiety, comparable in its electronic effect to a chlorine atom. mdpi.com This substituent is known for its thermal and chemical stability. mdpi.com Therefore, the incorporation of a trifluoromethoxyphenyl group onto the NDI scaffold is anticipated to enhance the electron-accepting properties of the NDI core, a crucial characteristic for applications in organic electronics. nih.govnih.gov

Core-substituted NDIs (cNDIs) have been a focus of research, with studies exploring their use in supramolecular chemistry, sensors, and as components in molecular switching devices. nih.gov The synthesis of core-substituted NDIs often involves nucleophilic substitution reactions on halogenated NDI precursors. For instance, a general and convenient method for preparing mono-, di-, and tetrabrominated 1,4,5,8-naphthalene tetracarboxylic dianhydrides has been described, which serve as precursors for further functionalization.

Table 1: General Properties of Naphthalene Diimides

| Property | Description | Source |

| Structure | Naphthalene core with two imide groups. | beilstein-journals.org |

| Stability | High thermal and photochemical stability. | beilstein-journals.org |

| Synthesis | Can be synthesized from 1,4,5,8-naphthalenetetracarboxylic dianhydride. | beilstein-journals.org |

| Applications | Used in sensors, supramolecular chemistry, and molecular switches. | nih.gov |

Trifluoromethylphenyl-Substituted Naphthalene Carboxanilides

Detailed research specifically focusing on trifluoromethylphenyl-substituted naphthalene carboxanilides is not prevalent in the provided search results. However, the synthesis of related compounds, such as anilino-1,4-naphthoquinones, has been reported. nih.gov These syntheses often involve the reaction of a naphthalene-based precursor with a substituted aniline (B41778). nih.gov

It can be postulated that the synthesis of trifluoromethylphenyl-substituted naphthalene carboxanilides would likely follow established methods for amide bond formation. This could involve the reaction of a naphthalenecarboxylic acid or its activated derivative (e.g., an acyl chloride) with a trifluoromethyl-substituted aniline. The trifluoromethyl group, being strongly electron-withdrawing, would influence the electronic properties of the resulting carboxanilide, potentially affecting its chemical reactivity and biological activity if explored for such purposes.

Naphthoquinone Derivatives Incorporating Trifluoromethylphenyl Moieties

The synthesis of naphthoquinone derivatives has been an active area of research, with a focus on their potential applications. nih.gov Several studies have reported the synthesis of trifluoromethylated naphthoquinones and related structures.

A novel copper-catalyzed cascade trifluoromethylation/cyclization of 2-(3-arylpropioloyl)benzaldehydes has been developed, providing direct access to a variety of trifluoromethylated naphthoquinones under mild conditions. researchgate.net This method represents the first trans-acyltrifluoromethylation of internal alkynes. researchgate.net

Another approach involves the synthesis of anilino-1,4-naphthoquinones. nih.gov For example, 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione was synthesized from 2,3-dichloro-1,4-naphthoquinone and 4-(trifluoromethyl)aniline. nih.gov These reactions typically proceed by treating the halo-naphthoquinone with an aniline derivative in a suitable solvent like refluxing ethanol. nih.gov

Furthermore, novel naphthoquinone-fused podophyllotoxins containing trifluoromethyl substituents have been synthesized using microwave-assisted multi-component reactions. nih.gov These methods provide good yields and the structures of the products have been confirmed by spectral analysis. nih.gov

Table 2: Examples of Synthesized Trifluoromethylphenyl-Substituted Naphthoquinone Derivatives

| Compound Name | Synthetic Precursors | Method | Source |

| Trifluoromethylated naphthoquinones | 2-(3-Arylpropioloyl)benzaldehydes | Copper-catalyzed cascade trifluoromethylation/cyclization | researchgate.net |

| 2-Chloro-3-((4-(trifluoromethyl)phenyl)amino)naphthalene-1,4-dione | 2,3-Dichloro-1,4-naphthoquinone, 4-(trifluoromethyl)aniline | Reaction in refluxing ethanol | nih.gov |

| Naphthoquinone-fused podophyllotoxins with trifluoromethyl substituents | 2-Hydroxy-1,4-naphthoquinone, tetronic acid, fluorinated arylaldehydes, ammonium (B1175870) acetate | Microwave-assisted four-component reaction | nih.gov |

Schiff Bases Derived from Trifluoromethoxyphenyl Naphthalene Precursors

Schiff bases derived from naphthalene precursors are a well-established class of compounds, often synthesized through the condensation reaction of a primary amine with a carbonyl compound. researchgate.netsemanticscholar.org While direct synthesis of Schiff bases from trifluoromethoxyphenyl naphthalene precursors is not explicitly detailed in the search results, the general synthetic routes and properties of related compounds provide a strong basis for understanding these derivatives.

The synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine has been achieved by reacting it with various substituted aromatic aldehydes. researchgate.net Similarly, a Schiff base was synthesized from 1,8-diaminonaphthalene (B57835) and 2-hydroxy-1-naphthaldehyde. nih.gov These reactions are typically straightforward and result in the formation of an imine (-N=CH-) group. researchgate.net

The incorporation of a trifluoromethoxyphenyl group would likely proceed via the condensation of a trifluoromethoxy-substituted benzaldehyde (B42025) with a naphthalene-containing amine, or vice versa. The trifluoromethoxy group is known to be a moderately electron-withdrawing substituent, which would influence the electronic properties of the resulting Schiff base. mdpi.com This could affect its coordination chemistry with metal ions and its potential applications in areas such as catalysis or as a sensor. researchgate.netnih.gov

Table 3: General Synthesis of Naphthalene-Based Schiff Bases

| Naphthalene Precursor | Carbonyl Compound | Resulting Schiff Base Type | Source |

| Naphtha[1,2-d]thiazol-2-amine | Substituted aromatic aldehydes | 2-Benzylideneaminonaphthothiazoles | researchgate.net |

| 1,8-Diaminonaphthalene | 2-Hydroxy-1-naphthaldehyde | Schiff base with two imine groups | nih.gov |

N-Substituted Piperazine (B1678402) Derivatives with Trifluoromethylphenyl Moieties

The synthesis and characterization of N-substituted piperazine derivatives bearing trifluoromethylphenyl moieties have been explored in several studies. These compounds are often investigated for their biological activities.

A common synthetic route involves the N-substitution of a phenylpiperazine with various reagents. For example, a series of N,N-disubstituted piperazines were synthesized containing the structural elements of 3-trifluoromethylphenylpiperazine. These syntheses often involve the reaction of the parent piperazine with benzyl (B1604629) halides or other electrophiles.

Another study describes the synthesis of 4-substituted 1-[2-fluoro-4-methyl-5-(2,2,2-trifluoroethylsulfanyl)phenyl]piperazine derivatives. The synthesis involved a multi-step sequence including sulfonylation, reduction, alkylation, and cyclization with bis(2-chloroethyl)amine (B1207034) hydrochloride, followed by N-substitution.

The synthesis of N-(3-trifluoromethylphenyl)-N'-propargyl-piperazine has also been reported, where N-(3-trifluoromethylphenyl)piperazine hydrochloride is reacted with propargyl chloride.

Naphthalene-Based Push-Pull Chromophores with Trifluoromethoxy Functionality

Naphthalene-based push-pull chromophores are molecules with an electron-donating group and an electron-accepting group connected by a π-conjugated naphthalene spacer. nih.govresearchgate.net These compounds are of interest for their nonlinear optical properties and applications in optoelectronics. researchgate.net

While direct examples of naphthalene-based push-pull chromophores with a trifluoromethoxy functionality were not found, the synthesis and properties of related systems have been described. A series of push-pull chromophores with a 1H-cyclopenta[b]naphthalene-1,3(2H)-dione as the electron-withdrawing group have been synthesized and characterized. nih.govnih.gov

The introduction of a trifluoromethoxy group, a moderately electron-withdrawing substituent, could be envisioned on either the donor or acceptor side of the chromophore to fine-tune its electronic and optical properties. mdpi.com For instance, a study on bent naphthodithiophenes investigated a push-pull acceptor-donor-acceptor (A-D-A) fluorophore incorporating a trifluoromethylphenyl group, which exhibited positive fluorosolvatochromism. rsc.org This suggests that the inclusion of a trifluoromethoxy group would likely lead to a bathochromic (red) shift in the absorption and emission spectra, a desirable feature for many optical applications.

Synthesis and Characterization of Other Novel Multisubstituted Naphthalenes with Trifluoromethoxy Groups

The synthesis of multisubstituted naphthalenes is a significant area of research due to their wide applications in various fields of chemistry. rsc.org Several methods have been developed to introduce multiple substituents onto the naphthalene core with high regioselectivity.

One efficient method involves the cycloaddition of 4-hydroxy-2-pyrones with aryne intermediates. rsc.org This approach allows for the synthesis of highly functionalized naphthalenes with a wide range of substituents, including trifluoromethyl groups. rsc.org Another strategy involves the [3+3] benzannulation procedure, where an unsaturated ketone reacts with a benzyl organometallic reagent, followed by dehydration to afford substituted naphthalenes. soton.ac.uk This method has been successfully applied to the synthesis of trifluoromethyl-substituted naphthalenes. soton.ac.uk

The introduction of a trifluoromethoxy group onto a naphthalene ring can be achieved through various methods, such as the reaction of a phenol (B47542) with a trifluoromethylating agent. mdpi.com The trifluoromethoxy group is known for its high stability and its ability to increase the lipophilicity of a molecule. mdpi.com These properties make it a valuable substituent in the design of new materials and biologically active compounds. The lithiation of (trifluoromethoxy)naphthalenes has also been studied, showing that metallation occurs preferentially next to the OCF3 substituent. mdpi.com

Table 4: Synthetic Methods for Multisubstituted Naphthalenes

| Method | Description | Key Features | Source |

| Cycloaddition of 4-hydroxy-2-pyrones with arynes | Diels-Alder reaction followed by decarboxylative aromatization. | Allows for a wide range of functional groups, including trifluoromethyl. | rsc.org |

| [3+3] Benzannulation | Reaction of an unsaturated ketone with a benzyl organometallic reagent. | Regiospecific route to 2-trifluoromethyl naphthalenes. | soton.ac.uk |

| Lithiation of (trifluoromethoxy)naphthalenes | Direct metallation of the naphthalene ring. | Lithiation occurs preferentially adjacent to the OCF3 group. | mdpi.com |

Emerging Research Directions and Future Perspectives

Advanced Synthetic Strategies for Complex Biaryl Structures with Fluorinated Moieties

The synthesis of complex biaryl structures, particularly those incorporating fluorine, is a dynamic area of chemical research. Traditional cross-coupling methods are often supplemented or replaced by more advanced strategies that offer improved efficiency, selectivity, and functional group tolerance. For a molecule like 1-(4-(trifluoromethoxy)phenyl)naphthalene, which combines a naphthalene (B1677914) unit with a fluorinated phenyl ring, these modern techniques are crucial for both its synthesis and the creation of more complex derivatives.

Recent advancements have focused on overcoming the challenges associated with the synthesis of fluorinated biaryls. Electrochemical synthesis, for instance, has emerged as a greener alternative to traditional methods that often rely on metal catalysts and stoichiometric oxidizing or reducing agents. mdpi.com The direct anodic oxidation of aromatic compounds in fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropan-2-ol (HFIP) using boron-doped diamond (BDD) electrodes facilitates the coupling of electron-rich systems. mdpi.com This approach minimizes waste by using electrons as the primary reagent. mdpi.com

Another significant area of development is the use of bimetallic catalytic systems. A palladium/copper bimetallic system has proven effective for the cross-coupling of fluoroaryl halides with fluoroarenes. rsc.org This method allows for the in situ generation of a copper nucleophile through C-H activation of highly fluorinated arenes, leading to high selectivity for the cross-coupled product over homocoupling byproducts. rsc.org Similarly, Negishi cross-coupling reactions catalyzed by nickel or palladium complexes have been optimized for the selective synthesis of fluorinated biaryls at relatively low temperatures. rsc.org

The synthesis of highly substituted naphthalene cores has also seen innovation. One notable method involves the [4+2] cycloaddition of 2-pyrones with aryne intermediates generated from o-silylaryl triflates. rsc.orgrsc.org This strategy allows for the construction of multisubstituted naphthalenes with a wide variety of functional groups, including trifluoromethyl groups. rsc.orgrsc.org Such methods provide a powerful toolkit for creating a diverse library of trifluoromethoxyphenylnaphthalene analogs for further study.

Table 1: Comparison of Advanced Synthetic Strategies for Fluorinated Biaryls

| Synthetic Strategy | Key Features | Advantages | Relevant Findings |

|---|---|---|---|

| Electrochemical Synthesis | Uses electricity as a driving force; often employs BDD electrodes and fluorinated solvents (e.g., HFIP). mdpi.com | Greener methodology with less waste; avoids conventional oxidizing/reducing agents. mdpi.com | Effective for coupling phenols, anilines, and naphthols to form biaryl systems. mdpi.com |

| Pd/Cu Bimetallic Catalysis | Employs a dual catalyst system for cross-coupling of aryl halides and fluorinated arenes. rsc.org | High cross-coupling selectivity; minimizes homocoupling byproducts. rsc.org | Enables efficient access to highly fluorinated biaryl compounds. rsc.org |

| Negishi Cross-Coupling | Utilizes specialized Ni or Pd catalysts for coupling organozinc reagents with organic halides. rsc.org | High selectivity for asymmetric biaryls at lower temperatures. rsc.org | Successful in synthesizing polyfluorinated biaryls. rsc.org |

| Aryne Cycloaddition | Involves the reaction of 2-pyrones with arynes generated from precursors like o-silylaryl triflates. rsc.orgrsc.org | Provides access to highly functionalized and multisubstituted naphthalenes. rsc.orgrsc.org | Tolerates a wide range of functional groups, including trifluoromethyl moieties. rsc.org |

Integration of Computational and Experimental Methodologies for Rational Molecular Design

The convergence of computational chemistry and experimental synthesis has revolutionized the process of molecular design. For complex scaffolds like this compound, this integrated approach enables the prediction of molecular properties and the rational design of new derivatives with tailored functions, saving significant time and resources. mdpi.com

Density Functional Theory (DFT) is a powerful tool used to predict geometries, electronic properties, and reaction mechanisms. researchgate.netosti.gov In the context of fluorinated biaryls, computational methods like DFT, Quantum Theory of Atoms in Molecules (QTAIM), and Non-Covalent Interaction (NCI) analysis are used to understand the subtle intramolecular forces that dictate molecular conformation. acs.org For example, studies on fluorinated biaryl phosphine (B1218219) ligands have used these methods to elucidate weak interactions between a distal aryl ring and a metal-chloride bond, which are crucial for catalyst performance. acs.org

Rational drug design is a prime example of this integrated approach. Computational docking and molecular dynamics simulations can predict how a molecule will bind to a biological target. nih.gov This information guides the synthesis of new compounds with improved activity. In the development of Peroxisome Proliferator-Activated Receptor (PPAR) agonists, molecular modeling was used to predict the binding modes of biaryl aniline (B41778) scaffolds. nih.gov This led to a "fluorine walk" to determine the optimal position of fluorine atoms on an aromatic ring to enhance potency while minimizing metabolic liability. nih.gov

Furthermore, computational studies can elucidate complex reaction mechanisms, aiding in the development of new catalysts and synthetic methods. nih.gov A computational investigation into the synthesis of aryl sulfonyl fluorides using a Bismuth(III) catalyst detailed the entire catalytic cycle, revealing the critical roles of the catalyst and base. nih.gov This mechanistic understanding was then used to rationally design new, more efficient Bi(III) and Sb(III) catalysts. nih.gov

Table 2: Applications of Computational Chemistry in Molecular Design

| Computational Method | Application Area | Specific Goal | Example Finding |

|---|---|---|---|

| DFT, QTAIM, NCI | Catalyst Design | Understanding non-covalent interactions in fluorinated biaryl ligands. acs.org | Revealed that distal-aryl/Au–Cl weak interactions are induced by intramolecular structural pressure. acs.org |

| Molecular Docking & Dynamics | Drug Discovery | Predicting binding modes of biaryl anilines as PPARα agonists. nih.govnih.gov | Guided the synthesis of analogs with optimized fluorine positioning for enhanced potency. nih.gov |

| DFT Calculations | Reaction Mechanism Studies | Elucidating the mechanism of Bi(III)-catalyzed formation of aryl sulfonyl fluorides. nih.gov | Led to the rational design of new, potentially more active Bi(III) and Sb(III) catalysts. nih.gov |

| DFT & Isodesmic Reactions | Materials Science | Predicting heats of formation and energetic properties of s-triazine derivatives. researchgate.net | Found that nitro and azido (B1232118) derivatives were promising candidates for synthetic studies. researchgate.net |

Exploration of Novel Functional Materials Based on Trifluoromethoxyphenylnaphthalene Scaffolds

The unique structural and electronic properties of the this compound scaffold make it a promising candidate for the development of novel functional materials. The combination of the electron-withdrawing trifluoromethoxy group and the extended π-system of the naphthalene ring can be harnessed for applications in materials science, medicinal chemistry, and electronics.

In materials chemistry, biaryl scaffolds are crucial components of ligands, organocatalysts, and advanced materials. mdpi.com The naphthalene moiety itself is a well-established building block in organic electronics, often used in the creation of electron-deficient materials for applications in organic field-effect transistors (OFETs) and other electronic devices. beilstein-journals.org Aromatic diimides based on naphthalene and anthracene, for example, are known to be electron-accepting scaffolds. beilstein-journals.org The introduction of a trifluoromethoxyphenyl group could further modulate the electronic properties, potentially leading to materials with enhanced electron mobility or specific optical properties.

The trifluoromethoxy group is particularly valuable in medicinal chemistry. It is often used as a bioisostere for other groups to enhance metabolic stability, membrane permeability, and binding affinity. The incorporation of fluorinated biaryl motifs has been shown to result in enhanced antiproliferative activity in potential anticancer agents. mdpi.com For instance, biaryl sulfonamides containing fluorinated biphenyl (B1667301) substituents exhibited significant activity against several cancer cell lines. mdpi.com The naphthalene ring is also a common feature in biologically active compounds, including topoisomerase inhibitors and anti-inflammatory agents. nih.gov Therefore, derivatives of this compound represent a promising scaffold for the discovery of new therapeutic agents.

The exploration of this scaffold could lead to the development of:

Organic Semiconductors: Tuning the electronic properties through substitution on the naphthalene or phenyl rings could yield new materials for organic electronics.

Advanced Ligands: The rigid biaryl structure is ideal for creating chiral ligands for asymmetric catalysis.

Bioactive Molecules: The scaffold serves as a starting point for designing inhibitors of biological targets like protein kinases or nuclear receptors. nih.govacs.org

Fluorescent Probes: The aromatic system could be modified to create sensors that respond to specific analytes or environmental changes.

The continued exploration of synthetic methodologies and the application of rational design principles will undoubtedly unlock the full potential of functional materials derived from the trifluoromethoxyphenylnaphthalene framework.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for 1-(4-(Trifluoromethoxy)phenyl)naphthalene, and how do reaction conditions influence yield and purity?

- Answer : The compound is typically synthesized via Suzuki-Miyaura coupling between a trifluoromethoxy-substituted aryl halide and a naphthalene boronic acid. Key factors include:

- Catalyst system : Pd(PPh₃)₄ or PdCl₂(dppf) in a 1–5 mol% loading .

- Solvent : Polar aprotic solvents (e.g., DMF, THF) at 80–100°C to stabilize intermediates and enhance cross-coupling efficiency .

- Base : K₂CO₃ or Cs₂CO₃ to deprotonate and activate the boronic acid .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural and electronic properties?

- Answer :

- NMR spectroscopy (¹H, ¹³C, ¹⁹F) to confirm substituent positions and electronic environments .

- X-ray crystallography for absolute stereochemical determination and intermolecular interactions (e.g., π-π stacking) .

- UV-Vis and fluorescence spectroscopy to assess conjugation effects from the trifluoromethoxy group .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicological data for this compound?

- Answer : Apply systematic review frameworks (e.g., ATSDR’s 8-step process):

- Step 4 : Identify outcomes of concern (e.g., hepatic, respiratory effects) using inclusion criteria (Table B-1) .

- Step 5 : Assess risk of bias via questionnaires (e.g., randomization, dose reporting in animal studies) (Tables C-6, C-7) .

- Step 6 : Rate confidence in evidence (e.g., "High" for studies with low bias) .

- Step 7 : Translate confidence into hazard conclusions (e.g., "sufficient evidence" for respiratory toxicity) .

Q. How does the trifluoromethoxy group modulate biological target interactions compared to analogs?

- Answer :

Q. What strategies optimize literature reviews for environmental fate studies of this compound?

- Answer :

- Database selection : PubMed, TOXCENTER, and NTRL with query strings targeting "naphthalene derivatives," "environmental partitioning," and "biodegradation" .

- Inclusion criteria : Prioritize studies on environmental monitoring (air, water, soil) and transformation products (Table B-1) .

- Grey literature : Include technical reports from EPA or IARC for unpublished degradation data .

Methodological Guidance

Q. How should experimental designs account for metabolic stability in pharmacokinetic studies?

- Answer :

- In vitro assays : Use liver microsomes (human/rat) with NADPH cofactor to measure half-life (t₁/₂) and intrinsic clearance .

- LC-MS/MS quantification : Monitor parent compound and metabolites (e.g., hydroxylated derivatives) .

- Structural modifications : Compare with analogs lacking trifluoromethoxy to isolate metabolic contributions .

Q. What computational approaches predict the compound’s reactivity in electrophilic substitution reactions?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.